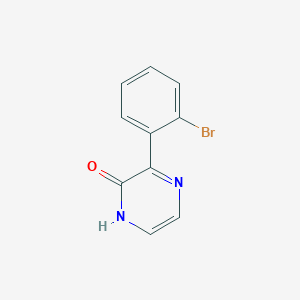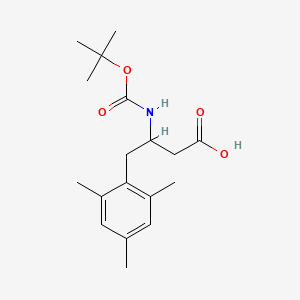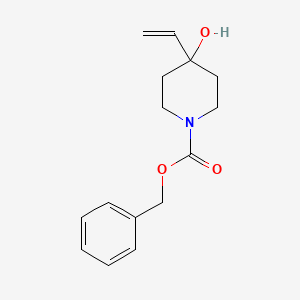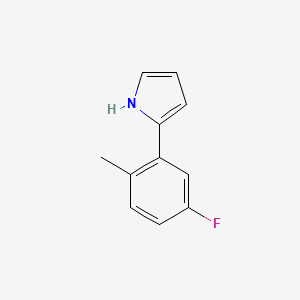
2-(5-Fluoro-2-methylphenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-methylphenyl)pyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrole typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using elemental fluorine or xenon difluoride under controlled conditions to achieve regioselective fluorination . Another approach involves the use of platinum and carbon catalysts in a high-pressure autoclave, followed by hydrogenation and purification steps .
Industrial Production Methods
Industrial production of fluorinated pyrroles often employs scalable methods such as catalytic hydrogenation and fluorination using environmentally benign reagents. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2-methylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Lithium diisopropylamide (LDA), Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrroles .
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-methylphenyl)pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals, such as broad-spectrum insecticides.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with similar chemical properties but different biological activities.
3-Fluoropyrrole: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
Uniqueness
2-(5-Fluoro-2-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the phenyl ring enhances its stability and reactivity compared to other fluorinated pyrroles .
Propiedades
Fórmula molecular |
C11H10FN |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-7,13H,1H3 |
Clave InChI |
VIBBHUIJQOHTGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



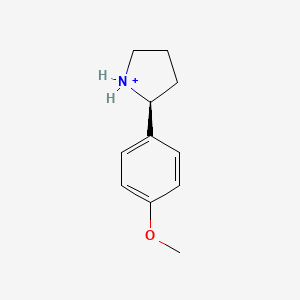
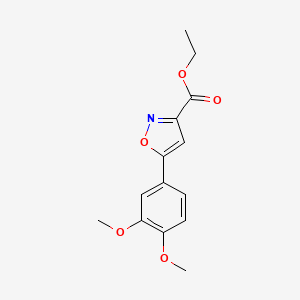
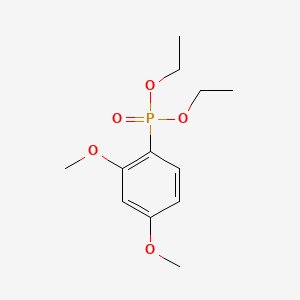
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

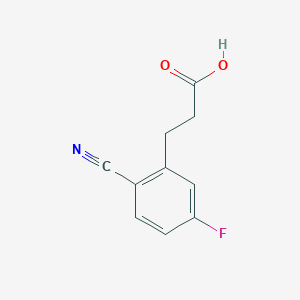

![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
